Cas no 69957-80-8 ((4-chlorophenyl)methyl(prop-2-en-1-yl)amine)

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine structure
69957-80-8 structure
Nome del prodotto:(4-chlorophenyl)methyl(prop-2-en-1-yl)amine
Numero CAS:69957-80-8
MF:C10H12NCl
MW:181.66198
MDL:MFCD07406232
CID:880682
PubChem ID:4717877

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Chlorobenzyl)prop-2-en-1-amine
    • CHEMBRDG-BB 9071055
    • N-(4-chlorobenzyl)-2-propen-1-amine(SALTDATA: HCl)
    • N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
    • N-allyl-N-p-chlorobenzylamine
    • (4-chlorophenyl)methyl(prop-2-en-1-yl)amine
    • 69957-80-8
    • MXLWFBBJEPONGS-UHFFFAOYSA-N
    • EN300-1725156
    • AN-465/42767548
    • [(4-chlorophenyl)methyl](prop-2-en-1-yl)amine
    • N-allyl-N-(4-chlorobenzyl)amine
    • AKOS000224159
    • MFCD07406232
    • NCGC00326588-01
    • SCHEMBL6560123
    • AB01322024-02
    • DTXSID00405915
    • N-(4-CHLOROBENZYL)-2-PROPEN-1-AMINE
    • MDL: MFCD07406232
    • Inchi: InChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
    • Chiave InChI: MXLWFBBJEPONGS-UHFFFAOYSA-N
    • Sorrisi: C=CCNCC1=CC=C(C=C1)Cl

Proprietà calcolate

  • Massa esatta: 181.06600
  • Massa monoisotopica: 181.0658271g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 128
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • PSA: 12.03000
  • LogP: 3.00650

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Informazioni sulla sicurezza

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196042-100mg
[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 98%
100mg
¥374.00 2024-05-03
abcr
AB514226-1 g
[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8
1g
€467.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196042-2.5g
[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 98%
2.5g
¥2318.00 2024-05-03
Enamine
EN300-1725156-2.5g
[(4-chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 95%
2.5g
$129.0 2023-09-20
Enamine
EN300-1725156-0.25g
[(4-chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 95%
0.25g
$30.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196042-50mg
[(4-Chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 98%
50mg
¥338.00 2024-05-03
Enamine
EN300-1725156-0.1g
[(4-chlorophenyl)methyl](prop-2-en-1-yl)amine
69957-80-8 95%
0.1g
$21.0 2023-09-20
1PlusChem
1P00FC9A-250mg
N-(4-chlorobenzyl)-2-propen-1-amine
69957-80-8 95%
250mg
$90.00 2025-02-27
Aaron
AR00FCHM-50mg
N-(4-chlorobenzyl)-2-propen-1-amine
69957-80-8 95%
50mg
$52.00 2025-03-21
Aaron
AR00FCHM-250mg
N-(4-chlorobenzyl)-2-propen-1-amine
69957-80-8 95%
250mg
$67.00 2025-01-24
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:69957-80-8)(4-chlorophenyl)methyl(prop-2-en-1-yl)amine
A1171930
Purezza:99%/99%/99%/99%
Quantità:1g/5g/10g/25g
Prezzo ($):277.0/428.0/554.0/807.0